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Decarestrictine A

Cat. No.: B1147223
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-PHKLUEOISA-N
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Description

Contextualization within Natural Product Chemistry

The decarestrictines are a family of polyketide natural products, which are secondary metabolites produced by various species of fungi, most notably from the genus Penicillium. amanote.comresearchgate.net In the vast landscape of natural product chemistry, polyketides represent a structurally diverse class of compounds derived from the repeated condensation of acetyl-CoA and malonyl-CoA subunits. The decarestrictine family is characterized by a ten-membered lactone (macrolide) core, a structural motif that is challenging to synthesize yet is associated with a range of biological activities. nih.gov These compounds, also referred to as decanolides, are of significant interest to chemists and biologists due to their unique molecular architectures and potential as biochemical probes or therapeutic leads. researchgate.net

Historical Perspective of Discovery and Isolation

The decarestrictine family was first reported in the early 1990s as a result of chemical screening programs designed to identify new inhibitors of cholesterol biosynthesis. amanote.comscilit.com Researchers at Hoechst AG isolated the initial members of this family, including Decarestrictine A, from fermentation broths of the fungus Penicillium simplicissimum. amanote.comacs.org The isolation process typically involves culturing the fungus, followed by extraction of the culture broth and subsequent chromatographic purification to separate the individual decarestrictine analogues. amanote.com Since their initial discovery, numerous other decarestrictines and related analogues have been isolated from various other fungal species, including Penicillium sacculum and Botryotrichum sp., highlighting the broad distribution of this chemical class within the fungal kingdom. uiowa.edufigshare.com

Structural Diversity within the Decarestrictine Family

The decarestrictine family is a testament to the biosynthetic versatility of fungi, showcasing a wide array of structural modifications on a common chemical scaffold.

Since the initial discovery of Decarestrictines A, B, C, and D, the family has expanded significantly to include a multitude of analogues. caymanchem.comnpatlas.org These compounds differ primarily in the oxidation state and substitution pattern of the ten-membered lactone ring. For example, Decarestrictine D features three hydroxyl groups, while Decarestrictine B is a dione (B5365651) with one hydroxyl group. nih.govontosight.ai Other variations include compounds like Decarestrictine L, which possesses a tetrahydropyran (B127337) ring instead of the macrolactone, and more recently discovered analogues such as Botryolides A-E and Decarestrictine P, which exhibit further structural modifications. acs.orgfigshare.comnih.gov This diversity arises from the promiscuity of the biosynthetic enzymes involved in their production. nih.gov

Table 1: Comparison of Selected Decarestrictine Analogues

Compound Core Structure Key Functional Groups Molecular Formula
This compound Dioxabicyclo[8.1.0]undecenone Epoxide, Hydroxyl, Ketone C₁₀H₁₄O₄
Decarestrictine B Dioxabicyclo[8.1.0]undecanedione Epoxide, Dione, Hydroxyl C₁₀H₁₂O₅
Decarestrictine D Hexahydro-oxecin-2-one Trihydroxy C₁₀H₁₆O₅
Decarestrictine L Tetrahydropyran Dihydroxy Not Applicable
Decarestrictine N Hexahydro-oxecin-2-one Trihydroxy C₁₀H₁₆O₅

This compound possesses a distinct and complex molecular architecture. Its formal name is (1S,8E,10R)-7S-hydroxy-3R-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one. caymanchem.com The structure is characterized by a ten-membered ring system that is fused to an epoxide ring, creating a bicyclic framework. caymanchem.com Key features include:

A C₁₀ carbon skeleton.

A lactone (cyclic ester) functional group.

An epoxide ring, which introduces significant ring strain and potential for chemical reactivity.

A hydroxyl group and a methyl group at specific stereocenters.

An alkene double bond within the ten-membered ring.

The precise arrangement of these features, including the specific stereochemistry at its multiple chiral centers, defines its unique three-dimensional shape and is crucial for its biological function. caymanchem.com

Overview of Key Analogues and Derivatives

Significance in Chemical Biology Research

The decarestrictine family, including this compound, has garnered attention in chemical biology primarily as inhibitors of cholesterol biosynthesis. acs.orgcaltagmedsystems.co.uk Specifically, some members of the family have been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) or HMG-CoA reductase, enzymes critical in the cholesterol pathway. acs.org While they have not been developed into clinical drugs, their activity makes them valuable as molecular probes to study these biological pathways.

Although the decarestrictines themselves were found to lack significant antibacterial or antiviral activity, their unique ten-membered lactone scaffold has been used as a starting point for creating hybrid molecules. sci-hub.se By chemically attaching sugar moieties, typically found in antibiotics, to the decarestrictine core, scientists have explored the creation of novel glycoconjugates with the aim of generating new biological activities, such as DNA binding. sci-hub.se This line of research highlights the utility of the decarestrictine framework as a scaffold for synthetic and medicinal chemistry explorations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1147223 Decarestrictine A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-PHKLUEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Structural Elucidation, and Stereochemical Assignments

Advanced Spectroscopic Characterization for Structural Elucidation

Once isolated, the precise molecular structure of Decarestrictine A was determined using a combination of sophisticated spectroscopic methods.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. The structure of the decarestrictine family, including this compound, was established through extensive NMR analysis. marquette.edunih.gov This involves a suite of experiments:

¹H NMR (Proton NMR): Identifies the different types of hydrogen atoms in the molecule and their connectivity through spin-spin coupling.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms present.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of atoms, which is crucial for determining the molecule's relative stereochemistry. marquette.edu

The structural assignment of the decarestrictines was based on this comprehensive NMR spectral data analysis. marquette.edunih.gov

Table 1: Representative ¹³C and ¹H NMR Data for a Decarestrictine Scaffold (Decarestrictine L) Note: This data is for Decarestrictine L, a closely related analog, and is presented to illustrate the application of NMR spectroscopy in characterizing the core structure of this family of compounds. marquette.edu

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
270.94.14–4.02 (m)
368.23.76–3.65 (m)
424.61.81–1.59 (m)
529.01.81–1.59 (m)
673.13.76–3.65 (m)
718.41.28 (d, J=6.8)
8 (CH₂)73.94.65 (d, J=11.7), 4.50 (d, J=11.7)
10 (CH)63.03.76–3.65 (m)
11 (CH₃)--
Benzyl CH137.9, 128.2, 127.6, 127.57.40–7.28 (m)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the decarestrictines, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was an early technique used to ascertain their molecular weights. nih.gov More recent studies on new decarestrictine analogs utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.govresearchgate.netuiowa.edu This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can also provide valuable clues about the compound's structure.

Table 2: Mass Spectrometry Data for Decarestrictine Analogs

CompoundTechniqueIonObserved m/zMolecular Formula
Decarestrictine DHR-ESI-MS[M+H]⁺217.107C₁₀H₁₆O₅
Decarestrictine DHR-ESI-MS[M+Na]⁺239.089C₁₀H₁₆O₅Na
Decarestrictine PHR-ESI-MS[M+Na]⁺253.1047C₁₁H₁₈O₅Na
Data sourced from PubChem and reports on new analogs to illustrate the method's application. nih.govnih.gov

While NMR and MS provide the planar structure and molecular formula, X-ray crystallography offers the most definitive evidence for a molecule's three-dimensional structure and absolute stereochemistry. This technique requires the compound to be in a crystalline form. The structures of the decarestrictine family were unequivocally confirmed by X-ray analysis performed on Decarestrictine D and a derivative of Decarestrictine B. nih.gov The stereochemical information obtained from these analyses was then extended to other members of the family, including this compound, based on their biosynthetic relationship and spectroscopic similarities. nih.gov This comparative analysis allowed for the confident assignment of the absolute configuration of this compound.

Mass Spectrometry (MS) Applications in Structure Assignment

Determination of Absolute and Relative Stereochemistry

The definitive assignment of stereocenters in the decarestrictine family has been a progressive endeavor, often relying on a combination of methods where the structure of one member is used as a reference for others. The initial work on this compound, which was isolated as a mixture of diastereomers (A1 and A2), established its structure through spectroscopic analysis, primarily by comparison to Decarestrictine B and D, whose stereochemistries were unambiguously confirmed by X-ray crystallography. nih.govoup.com Subsequent studies on various decarestrictines and their analogues have utilized a wider array of techniques to assign or confirm stereochemistry.

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for assigning absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy, in particular, has become a mainstay, especially when coupled with theoretical calculations.

While specific ECD studies focusing solely on this compound are not prominent in recent literature, the technique has been successfully applied to its close analogues. For instance, the absolute configurations of two new analogues, Decarestrictine P and Penicitone, were determined using a combination of methods that included time-dependent density functional theory (TDDFT) ECD calculations. researchgate.netx-mol.netnih.gov This approach involves calculating the theoretical ECD spectra for possible stereoisomers and comparing them to the experimental spectrum of the natural product. A good match provides strong evidence for the absolute configuration. This method was also instrumental in confirming the absolute configuration of the related natural product Talarophilone through an ECD analysis aided by TDDFT-ECD calculations. researchgate.net The application of these methods to numerous complex natural products demonstrates their reliability for assigning the absolute configuration of chiral compounds, including flexible macrolides like this compound. researchgate.netacs.org

A foundational and robust method for confirming stereochemistry involves the total synthesis of possible diastereomers and the subsequent comparison of their spectroscopic data, typically Nuclear Magnetic Resonance (NMR), with that of the natural product.

This approach was central to the initial structural elucidation of this compound. oup.com The structures of Decarestrictine A1 and A2 were established by detailed NMR analysis and comparison with Decarestrictines B and D, which served as stereochemical reference points confirmed by X-ray diffraction. nih.govoup.com

More recently, this strategy was employed to definitively establish the relative configuration of Decarestrictine H. Researchers synthesized two potential diastereomers and compared their ¹³C NMR data with the reported data for the natural product. The synthetic (7S,9R)-isomer showed identical chemical shifts, confirming the structure of natural Decarestrictine H, while the 7-epimer displayed significant differences. oup.com Similarly, the proposed structure of Decarestrictine G was corrected after a synthetic candidate, the (5R,6R,9R)-isomer, yielded spectroscopic data that perfectly matched the natural compound. oup.com This highlights the power of combining synthesis and spectroscopy to either confirm a proposed structure or, as in the case of Decarestrictine G, to correct a misassignment.

The modified Mosher's method is a classic NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. It involves esterifying the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomeric esters.

This method was decisively used to assign the absolute configuration of Botryolide A, a decarestrictine analogue that shares the characteristic C-6/C-7 epoxide moiety with this compound. acs.orgnih.gov By preparing the (R)- and (S)-MTPA esters of Botryolide A's C-9 hydroxyl group, researchers could determine the configuration of this and adjacent stereocenters. The observed pattern of Δδ values for protons near the C-9 center was consistent with a 9R configuration. This, combined with other NMR data, allowed for the assignment of the complete absolute configuration of Botryolide A as 3S, 4R, 5R, 6S, 7S, 9R. acs.org The data from this analysis provides a strong stereochemical correlation for other decarestrictines, including this compound.

Table 1: Selected ¹H NMR Chemical Shift Differences (Δδ = δS - δR in ppm) for the MTPA Esters of Botryolide A Data derived from analysis of Botryolide A, an analogue of this compound. acs.org

Proton(s)Δδ (ppm)Inferred Configuration
H₂-2PositiveConsistent with 9R
H-8a/bNegativeConsistent with 9R
H₃-10NegativeConsistent with 9R
H-11a/bNegativeConsistent with 9R

Modern computational chemistry offers powerful tools that have become indispensable for the stereochemical analysis of conformationally flexible molecules like this compound. ncl.res.in These methods can predict the geometries, energies, and spectroscopic properties of different stereoisomers with increasing accuracy.

For the decarestrictine family, computational approaches have been vital. In the study of Decarestrictines C1 and C2, computational studies were used to predict the existence of two stable conformations, which helped in interpreting the NMR data. ncl.res.in More advanced methods like DP4+ probability analysis have been applied to newer analogues like Decarestrictine P. researchgate.netx-mol.netnih.gov DP4+ analysis compares experimental and DFT-calculated NMR data to determine the most likely stereoisomer, providing a statistical measure of confidence in the assignment.

Furthermore, DFT calculations were crucial in the structural revision of Decarestrictine G. An initial comparison of calculated ¹H NMR chemical shifts for the originally proposed structure showed poor correlation with the experimental data, prompting a re-evaluation and the eventual successful confirmation of a different stereoisomer via synthesis. oup.com The integration of computational chemistry not only aids in the initial assignment but also serves as a critical tool for verifying or correcting complex stereochemical structures proposed by other means.

Based on a thorough review of the scientific literature, a total synthesis for the specific chemical compound “this compound” has not been published. While the structure of Decarestrictine A1 has been elucidated from fungal metabolites of Penicillium, detailed strategies and methodologies for its complete laboratory synthesis are not available in published research. glpbio.comcaymanchem.com

The decarestrictine family consists of several related 10-membered lactones, and the total synthesis of other members, such as Decarestrictine D, I, J, and L, has been successfully achieved and documented. rsc.orgrsc.orgsynarchive.commarquette.edu These syntheses often employ sophisticated techniques including various asymmetric and macrocyclization strategies. However, these published routes are specific to those analogues and cannot be directly presented as the synthesis of this compound.

Due to the absence of specific research on the total synthesis of this compound, it is not possible to provide the detailed article as requested within the specified outline. Information regarding its retrosynthetic analysis, specific asymmetric synthesis approaches, and key transformations is not present in the current body of scientific literature.

Total Synthesis Strategies and Methodologies

Key Transformations and Reaction Cascades

Carbon-Carbon Bond Forming Reactions (e.g., Horner–Wadsworth–Emmons, Reformatsky, Nozaki-Hiyama-Kishi)

The creation of the carbon skeleton of decarestrictines relies on key carbon-carbon bond-forming reactions. These reactions are crucial for both elongating carbon chains and for the critical macrocyclization step to form the 10-membered ring.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming alkenes with high stereoselectivity. In the synthesis of decarestrictine analogues, it has been employed to install double bonds within the carbon backbone. For instance, a concise synthesis of (+)-decarestrictine L utilizes a d-proline (B559540) catalyzed sequential α-aminooxylation and a Horner–Wadsworth–Emmons olefination. jst.go.jp Similarly, the synthesis of Decarestrictine D has incorporated the HWE reaction to build key structural components. synarchive.com

The Reformatsky reaction , particularly the samarium(II) iodide-promoted intramolecular version, has proven effective for the synthesis of (-)-decarestrictine J. tandfonline.com This key step involves the reaction of a bromoacetoxy aldehyde, which proceeds to form the ten-membered lactone ring, demonstrating the power of this method for constructing macrocycles. tandfonline.com

Perhaps one of the most significant C-C bond-forming reactions used in this family is the Nozaki-Hiyama-Kishi (NHK) reaction . This chromium(II)/nickel(II)-mediated coupling is exceptionally useful for forming the macrocyclic ring from an acyclic precursor containing a vinyl halide and an aldehyde. The total synthesis of (−)-decarestrictine D famously employs an intramolecular NHK reaction as a key step for the formation of the decanolide ring. synarchive.comjst.go.jp The reaction conditions are notably mild and tolerant of various functional groups, which is a major advantage in complex molecule synthesis. synarchive.comjst.go.jp The stereochemical outcome of the NHK cyclization has been shown to be influenced by the protecting groups on the acyclic precursor. jst.go.jp

Other notable carbon-carbon bond-forming reactions include the Takai reaction for olefination and the use of Ring-Closing Metathesis (RCM) . synarchive.com RCM, in particular, has become a powerful tool for macrocyclization and has been successfully applied in the total syntheses of decarestrictine I, J, and O. jst.go.jprsc.org For example, a convergent total synthesis of decarestrictine I utilizes RCM of a dienoic ester to furnish the Z-macrocycle. rsc.orgrsc.org

Stereoselective Functionalization Reactions (e.g., Dihydroxylation)

Establishing the correct stereochemistry of the multiple chiral centers in decarestrictines is a paramount challenge. Stereoselective functionalization reactions are therefore essential tools in these syntheses.

Asymmetric dihydroxylation , particularly the Sharpless Asymmetric Dihydroxylation, is a key method for installing vicinal diols with high enantioselectivity. This reaction has been a cornerstone in the synthesis of several decarestrictines. In a synthesis of Decarestrictine D, the Sharpless Asymmetric Dihydroxylation was used to create the stereogenic centers at C3 and C4. synarchive.com The synthesis of decarestrictine I also leverages Sharpless asymmetric epoxidation to establish key stereocenters. researchgate.net The selectivity of dihydroxylation steps can be highly dependent on the nature of adjacent protecting groups, a factor that synthetic chemists must carefully consider. acs.org

Other methods to control stereochemistry include substrate-directed reactions, where the existing chirality in the molecule guides the stereochemical outcome of a subsequent reaction. This is evident in the intramolecular NHK reaction, where the stereochemistry of the newly formed alcohol at C7 is influenced by the existing chiral centers and protecting groups in the linear precursor. jst.go.jp

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of complex molecules like the decarestrictines involves numerous functional group interconversions (FGIs) and the strategic use of protecting groups.

Common FGIs include oxidations and reductions. For instance, syntheses of decarestrictine analogues frequently employ the Swern oxidation or Dess-Martin periodinane oxidation to convert alcohols to aldehydes or ketones. synarchive.comtandfonline.com Reductions are equally important, with reagents like diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) being used to reduce esters and other carbonyl compounds to alcohols. tandfonline.com

Protecting group chemistry is critical for masking reactive functional groups while other parts of the molecule are being manipulated. The choice of protecting groups can significantly impact reaction yields and stereoselectivity. In the synthesis of decarestrictine D, tert-butyldimethylsilyl (TBS) ethers have been used to protect hydroxyl groups. synarchive.com In another approach toward the same molecule, methoxymethyl (MOM) ethers were employed, and the efficiency of the final macrolactonization was found to be dependent on the specific protecting groups used. acs.org The synthesis of decarestrictine I utilized the p-methoxybenzyl (PMB) group, which could be removed under conditions that also triggered a subsequent desired cyclization. rsc.org The removal of these groups is achieved in the final stages of the synthesis using reagents like hydrogen fluoride (B91410) (HF) or tetra-n-butylammonium fluoride (TBAF) for silyl (B83357) ethers. synarchive.com

Convergent and Linear Synthesis Pathways

Many of the total syntheses of decarestrictine analogues have employed convergent strategies. For example, the total synthesis of (+)-decarestrictine L is described as a convergent enantioselective synthesis. acs.org Likewise, the syntheses of decarestrictine I and its analogue botryolide B were achieved using a common convergent strategy where two key fragments were prepared separately and then joined via Yamaguchi esterification before the final RCM cyclization. rsc.orgrsc.org The synthesis of (-)-decarestrictine D reported by Pilli is broken down into three parts, suggesting a convergent assembly of fragments. synarchive.com

Total Synthesis of Decarestrictine A Analogues and Stereoisomers

The rich biological activity of the decarestrictine family has spurred extensive efforts toward the synthesis of its various members and their stereoisomers. These efforts not only provide access to these rare natural products for further study but also help to confirm their absolute and relative stereochemistries.

Numerous analogues of this compound have been successfully synthesized. These include:

Decarestrictine D : Several total syntheses have been reported, featuring key steps like the Nozaki-Hiyama-Kishi reaction and Sharpless asymmetric dihydroxylation. jst.go.jpsynarchive.comjst.go.jpacs.org

Decarestrictine I : A convergent, stereoselective total synthesis has been accomplished using Ring-Closing Metathesis (RCM) as a key macrocyclization strategy. rsc.orgrsc.orgresearchgate.net

Decarestrictine J : The first total synthesis was reported by Yamada's group, using a samarium(II) iodide-promoted intramolecular Reformatsky reaction. tandfonline.comcmu.ac.th Other syntheses have also been developed. jst.go.jpx-mol.com

Decarestrictine L : Multiple syntheses of this analogue have been published, showcasing a variety of strategies to construct its unique tetrahydropyranyl core. jst.go.jpacs.orgmarquette.eduresearchgate.net

Decarestrictine O : A stereoselective total synthesis of this analogue has also been reported. jst.go.jpresearchgate.net

In addition to direct analogues, related natural products and stereoisomers have been synthesized. Botryolides , which are considered decarestrictine analogues, have been isolated and synthesized. researchgate.net The synthesis of botryolide B was reported alongside that of decarestrictine I, highlighting their structural relationship. rsc.orgrsc.org The synthesis of stereoisomers is crucial for structure-activity relationship (SAR) studies and for confirming the structure of the natural product.

Biosynthetic Pathways and Enzymatic Mechanisms

Origin and Polyketide Biosynthesis of Decarestrictines

The decarestrictines, including Decarestrictine A, are products of the fungal secondary metabolism, specifically from strains of Penicillium simplicissimum. rsc.orgnih.gov Their structural foundation is built through a polyketide pathway, a common biosynthetic route in fungi for producing a wide array of natural products. rsc.orgwikipedia.org

Role of Acetate (B1210297) and Malonate Precursors

The biosynthesis of the decarestrictine backbone is initiated with simple building blocks derived from primary metabolism. slideshare.net Feeding experiments using isotopically labeled precursors have definitively shown that the carbon skeleton of decarestrictines originates from acetate and malonate units. rsc.orgrsc.org Specifically, the process begins with a starter unit, typically acetyl-CoA, which is then sequentially elongated by the addition of several extender units, which are primarily malonyl-CoA. wikipedia.orgrsc.org This series of condensation reactions is characteristic of polyketide synthesis. wikipedia.org

Pentaketide (B10854585) Precursor Hypothesis

It is widely proposed that the various members of the decarestrictine family, despite their structural differences, all originate from a common intermediate. rsc.orgnih.gov This shared precursor is hypothesized to be a pentaketide, meaning it is formed from the condensation of five two-carbon units (one acetate and four malonate units). rsc.orgresearchgate.net This linear pentaketide chain then undergoes cyclization to form the characteristic ten-membered lactone ring that is the core of all decarestrictines. vulcanchem.com

Post-Polyketide Synthase Modifications

Once the fundamental polyketide backbone is assembled and cyclized by the polyketide synthase (PKS) enzyme, it undergoes a series of enzymatic modifications. These "tailoring" reactions are responsible for the significant structural diversity observed within the decarestrictine family and are crucial for their biological activity. rsc.orgsciepublish.com

Oxygenation and Hydroxylation Patterns

A key feature of the decarestrictines is the presence and specific placement of hydroxyl groups. These are introduced by oxygenase enzymes, such as cytochrome P450 monooxygenases, which catalyze the insertion of oxygen atoms into the polyketide scaffold. nih.govrsc.org The precise pattern of hydroxylation varies among the different decarestrictine analogues, contributing to their unique identities. vulcanchem.com Isotopic labeling studies using ¹⁸O₂ gas have been instrumental in elucidating the origin of these oxygen atoms, confirming their addition during the post-PKS modification phase. rsc.org

Epoxidation Reactions in Biosynthesis

In addition to hydroxylation, epoxidation is another critical modification in the biosynthesis of some decarestrictines. Epoxides, three-membered ring structures containing an oxygen atom, can be introduced across double bonds in the lactone ring. These reactions are also catalyzed by specific oxygenases. The formation and subsequent opening of these epoxide rings can lead to a variety of stereochemically diverse structures, further expanding the chemical landscape of the decarestrictine family. tandfonline.comresearchgate.net

Enzymatic Machinery Involved in Decarestrictine Biosynthesis

The biosynthesis of decarestrictines is orchestrated by a suite of dedicated enzymes encoded by a biosynthetic gene cluster (BGC). nih.govplos.org While the complete BGC for this compound has not been fully characterized in Penicillium simplicissimum, studies on related compounds and the identification of a decarestrictine C1 BGC in Beauveria bassiana provide significant insights. nih.gov

This cluster typically includes:

A Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for assembling the polyketide chain from acetate and malonate precursors. vulcanchem.comnih.gov

A Thioesterase (TE): An enzyme that cleaves the completed polyketide chain from the PKS and often facilitates its cyclization into the lactone ring. nih.govescholarship.org

Tailoring Enzymes: This group includes various oxygenases (like P450s and FAD-dependent monooxygenases) and reductases that introduce hydroxyl groups, epoxides, and perform other structural modifications. nih.govmdpi.com

The coordinated action of these enzymes, dictated by the genetic blueprint within the BGC, ensures the efficient and specific production of this compound and its related compounds.

Enzyme Type Proposed Function in Decarestrictine Biosynthesis
Polyketide Synthase (PKS)Assembly of the pentaketide backbone from acetate and malonate units. vulcanchem.comnih.gov
Thioesterase (TE)Cleavage and cyclization of the polyketide chain to form the 10-membered lactone ring. nih.govescholarship.org
Cytochrome P450 MonooxygenasesHydroxylation and epoxidation at specific positions on the lactone ring. nih.govnih.gov
Flavin-dependent Monooxygenases (FMO)Potential involvement in various oxidation reactions. nih.govmdpi.com
Short-chain Dehydrogenases/Reductases (SDR)Reduction of keto groups to hydroxyl groups. nih.gov

Characterization of Key Enzymes (e.g., Thioesterase DcsB in Lactonization)

The biosynthesis of decarestrictines involves several enzymatic activities, but the cyclization step to form the characteristic 10-membered ring is of particular interest due to the energetic challenges of forming such medium-ring structures.

A key enzyme identified in the biosynthetic pathway of decarestrictine C1, a closely related analogue, is the thioesterase DcsB. thieme-connect.deescholarship.org This enzyme functions as a polyketide cyclase, catalyzing the intramolecular esterification (lactonization) of the linear polyketide precursor to release the 10-membered lactone core. escholarship.orgresearchgate.net The formation of medium-sized rings like this is synthetically challenging, making DcsB a significant biocatalyst. escholarship.org Studies have revealed that DcsB exhibits broad substrate promiscuity, capable of cyclizing linear substrates of varying lengths and substitutions. escholarship.org

Table 1: Properties of Thioesterase DcsB This table summarizes the known characteristics of the DcsB enzyme, a key player in decarestrictine biosynthesis.

Property Description Source(s)
Enzyme Class Hydrolase, Thioesterase (TE) Official depositions
Function Catalyzes medium-ring lactonization to form the 10-membered ring of decarestrictines. escholarship.org
Origin Organism Beauveria bassiana ARSEF 2860 Official depositions
Substrate Promiscuity Demonstrates broad specificity, accepting linear substrates of various lengths and substitutions. escholarship.orgresearchgate.net

| Structural Data | X-ray crystal structure has been resolved, providing insight into its active site and catalytic mechanism. | escholarship.org |

Polyketide Synthase (PKS) Modules and Domains

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). thieme-connect.dewikipedia.org Fungal PKSs involved in pathways like this are typically Type I PKSs, which function as large, single-protein assembly lines. wikipedia.orgrasmusfrandsen.dk These enzymes are organized into modules, with each module responsible for one cycle of chain extension and modification. rasmusfrandsen.dk

The biosynthesis of the decarestrictine backbone is proposed to be carried out by a highly-reducing polyketide synthase (HR-PKS). researchgate.net This PKS iteratively condenses simple building blocks (likely acetyl-CoA and malonyl-CoA) to assemble the linear precursor. rasmusfrandsen.dk Each module within the PKS contains a set of domains that perform specific catalytic functions. The final polyketide chain is released from the PKS, often by a terminal thioesterase (TE) domain, which in this case is the specialized DcsB enzyme. rasmusfrandsen.dk

Table 2: Core Domains of Fungal Type I Polyketide Synthases This table outlines the fundamental domains found in a typical modular Type I PKS and their respective functions in polyketide biosynthesis.

Domain Abbreviation Function Source(s)
Acyltransferase AT Selects the correct extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. wikipedia.orgrasmusfrandsen.dk
Acyl Carrier Protein ACP Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. wikipedia.org
Ketosynthase KS Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbon atoms. wikipedia.org
Ketoreductase KR Reduces the β-keto group formed during condensation to a hydroxyl group. wikipedia.org
Dehydratase DH Eliminates a water molecule from the β-hydroxy group, forming a double bond. ---
Enoylreductase ER Reduces the double bond to a saturated carbon-carbon bond. ---

| Thioesterase | TE | Catalyzes the release of the final polyketide chain from the ACP, often through hydrolysis or cyclization (lactonization). | rasmusfrandsen.dk |

Genetic Basis of Biosynthesis

The enzymes required to produce a specific secondary metabolite like this compound are typically encoded by genes that are physically grouped together on the chromosome. This co-localization facilitates coordinated regulation of the biosynthetic pathway.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes for a secondary metabolite pathway are organized into a biosynthetic gene cluster (BGC). rasmusfrandsen.dkuniversiteitleiden.nlmdpi.com The decarestrictine BGC contains the core PKS gene responsible for synthesizing the polyketide backbone, as well as genes for tailoring enzymes like the DcsB thioesterase and various oxidoreductases that modify the core structure. thieme-connect.deuniversiteitleiden.nl The identification and characterization of such clusters are key to understanding and potentially engineering the production of these compounds. mdpi.comnih.govrsc.org While the full BGC for this compound from Penicillium simplicissimum has not been published in detail, its existence is inferred from the characterization of key enzymes and general principles of fungal secondary metabolism. thieme-connect.deuniversiteitleiden.nl

Table 3: Putative Gene Functions in a Decarestrictine Biosynthetic Gene Cluster This table represents a generalized model of a fungal PKS gene cluster, outlining the types of genes expected to be found in the decarestrictine BGC.

Gene Type Putative Function in Decarestrictine Biosynthesis Source(s)
Core PKS Gene Encodes the main multi-domain enzyme that assembles the linear pentaketide precursor. thieme-connect.derasmusfrandsen.dk
Thioesterase Gene Encodes the DcsB enzyme that catalyzes the cyclization of the linear precursor into the 10-membered lactone ring. escholarship.org
Tailoring Enzyme Genes Encode oxidoreductases (e.g., P450s, FMOs) that create the specific pattern of hydroxylations on the decarestrictine core. nih.govuniversiteitleiden.nl
Regulatory Genes Encode transcription factors that control the expression of the other genes within the cluster. mdpi.com

| Transporter Genes | Encode proteins that may be involved in exporting the final compound out of the fungal cell. | mdpi.com |

Comparative Genomics of Decarestrictine Producers

Decarestrictines are produced by several different fungi, including various Penicillium species such as P. simplicissimum and P. chrysogenum. nih.govresearchgate.netwikipedia.org Furthermore, the key lactonizing enzyme, DcsB, was characterized from a strain of Beauveria bassiana. escholarship.org This distribution across different genera suggests that the genetic machinery for producing the decarestrictine core is conserved. A comparative genomic analysis of these producer strains would likely reveal a highly conserved BGC. Minor variations in this cluster, particularly in the genes for tailoring enzymes, would account for the structural diversity seen across the decarestrictine family. Such studies are crucial for understanding the evolution of secondary metabolite pathways in fungi.

Biosynthetic Relationship to Other Fungal Lactones

This compound is a member of the broader nonanolide (also known as decanolide) family of natural products, which are characterized by a 10-membered lactone ring. escholarship.orgresearchgate.netresearchgate.net The various members of the decarestrictine family are believed to originate from a common biosynthetic precursor. universiteitleiden.nl Differences between compounds like this compound, B, C, and D arise from subsequent modifications by tailoring enzymes, which install hydroxyl groups at different positions on the macrolide ring. universiteitleiden.nl The decarestrictine pathway shares its core logic with the biosynthesis of many other fungal lactones, where a PKS generates a linear chain that is subsequently cyclized and decorated.

Table 4: this compound and Structurally Related Fungal Lactones A comparison of this compound with other 10-membered lactones (nonanolides/decanolides) produced by fungi, highlighting their shared structural class.

Compound Producing Organism(s) Structural Note Source(s)
This compound Penicillium spp. A member of the decarestrictine family of 10-membered lactones. ---
Decarestrictine L Penicillium simplicissimum A 10-membered lactone. nih.govresearchgate.net
Modiolide A Stagonospora cirsii A 10-membered macrolide. frontiersin.org
Patulolide C Penicillium urticae A 10-membered lactone. nih.gov

| Cephalosporolide H | Penicillium sp. | A 10-membered lactone. | nih.gov |

Biological Activities and Molecular Mechanisms

Inhibition of Cholesterol Biosynthesis Pathways

Decarestrictine A and its analogues have been identified as inhibitors of cholesterol biosynthesis. jst.go.jpnih.gov This inhibitory action is a key aspect of their biological profile and has been investigated through various in vitro and in vivo studies.

Interaction with Metabolic Pathways (e.g., Mevalonate (B85504) Pathway)

The primary mechanism by which decarestrictines, including this compound, inhibit cholesterol synthesis is through their interaction with the mevalonate pathway. metwarebio.comwikipedia.org This essential metabolic pathway is responsible for the production of cholesterol and other isoprenoids. metwarebio.comwikipedia.org The initial steps of this pathway involve the conversion of acetyl-CoA to HMG-CoA (3-hydroxy-3-methylglutaryl-CoA). wikipedia.orgmdpi.com

Cellular Studies on Cholesterol Regulation (e.g., HEP-G2 liver cells)

The inhibitory effects of the decarestrictine family on cholesterol biosynthesis have been demonstrated in cellular assays using the human liver cancer cell line, HepG2. jst.go.jpnih.govresearchgate.net HepG2 cells are widely used in metabolic and toxicological studies because they retain many of the specialized functions of liver cells, including cholesterol metabolism. cyagen.comcytion.commdpi.com

In vitro testing using the HepG2 cell assay confirmed that decarestrictines A through D are inhibitors of cholesterol biosynthesis. jst.go.jpnih.gov These findings were subsequently corroborated by in vivo studies in rats. nih.gov The use of HepG2 cells allows for the controlled investigation of how these compounds affect cellular cholesterol regulation and the activity of enzymes within the mevalonate pathway. cyagen.comcytion.com For example, studies with other inhibitors in HepG2 cells have shown that blocking cholesterol synthesis can lead to an induction of HMG-CoA reductase activity as a compensatory mechanism. nih.gov

Evaluation of Antimicrobial Properties

While the primary focus of research on decarestrictines has been their cholesterol-lowering effects, their potential as antimicrobial agents has also been explored.

In vitro Activity against Pathogenic Microorganisms

Studies have evaluated the in vitro antimicrobial activity of decarestrictine compounds against a range of pathogenic microorganisms. However, reports on the antimicrobial efficacy of the decarestrictine family have yielded varied results. Some research indicates that decarestrictines exhibit a high degree of selectivity, with no significant antibacterial, antifungal, anti-protozoal, or antiviral activity observed. marquette.edu

Conversely, other studies on related fungal metabolites and decarestrictine analogues have reported some level of antimicrobial effects. researchgate.netx-mol.net For instance, extracts from Armillaria tabescens, which contain Decarestrictine C2 among other compounds, have shown activity against Candida albicans, Cryptococcus neoformans, Escherichia coli, and Mycobacterium intracellulare. usda.gov However, the specific contribution of Decarestrictine C2 to this activity was not isolated. Similarly, a study on decarestrictine analogues, botryolides A-E, showed antibacterial and antifungal effects. researchgate.net

Other Reported Biological Activities (e.g., Anthelmintic, Cytotoxic, Phytotoxic)

Beyond cholesterol inhibition and antimicrobial evaluation, other biological activities of decarestrictines and related compounds have been reported in the scientific literature.

Anthelmintic Activity: Some natural products with structures similar to decarestrictines, such as macrodiolides, have demonstrated anthelmintic properties, which is the ability to expel parasitic worms. informahealthcare.comresearchgate.netijcrt.org For example, the macrodiolide pyrenophorol (B1679937) has been identified as having anthelmintic activity. researchgate.net However, specific studies focusing on the anthelmintic potential of this compound are limited.

Cytotoxic Activity: Cytotoxicity refers to the ability of a compound to be toxic to cells. nih.gov Several decarestrictine analogues and other fungal metabolites have been evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netrsc.org For instance, (−)-penicanesin A, a decarestrictine analogue, showed potential cytotoxicity against human cancer cell lines HL-60 and SW480. researchgate.net Phialocetone E, another related compound, exhibited cytotoxicity against HL-60 and SW480 cell lines. researchgate.net

Phytotoxic Activity: Phytotoxicity is the detrimental effect of a compound on plant growth. dtic.milnih.gov Some fungal secondary metabolites are known to possess phytotoxic properties. nih.govjst.go.jp While some decarestrictine-related compounds have been noted for their phytotoxic effects, detailed investigations into the phytotoxicity of this compound itself are not extensively documented. jst.go.jp

Molecular and Cellular Targets of this compound

The primary molecular target identified for the decarestrictine family is within the cholesterol biosynthesis pathway. nih.govsci-hub.se In vitro studies using the human liver cancer cell line HepG2 have demonstrated the inhibitory effect of decarestrictines on cholesterol production. nih.gov This has been further substantiated by in vivo studies. nih.gov

Table 1: Inhibitory Activity of Decarestrictine Analogues on Cholesterol Biosynthesis

CompoundTarget EnzymeIC50 ValueCell LineReference
Decarestrictine C1HMG-CoA Reductase2.8 μM- vulcanchem.com
Decarestrictine DNot specified100 nMLiver cells thieme-connect.com

This table is interactive. Click on the headers to sort the data.

The primary cellular process modulated by the decarestrictine family is the inhibition of cholesterol biosynthesis. nih.govsci-hub.se This has been demonstrated in HepG2 cells, a common model for studying liver function and cholesterol metabolism. nih.gov The inhibition of HMG-CoA reductase by decarestrictines leads to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol. This ultimately results in lower intracellular cholesterol levels. For instance, in vivo studies with Decarestrictine C1 in hyperlipidemic rats showed a significant reduction in total cholesterol and triglycerides. vulcanchem.com Beyond cholesterol synthesis, the decarestrictines, including this compound, are noted for their high selectivity, exhibiting no significant antibacterial, antifungal, anti-protozoal, or antiviral activities in broad screening assays. acs.orgsci-hub.se

Protein-Ligand Interaction Studies (e.g., Enzyme Inhibition Kinetics)

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ijnrd.orgresearchgate.netnih.gov For the decarestrictine family, the core 10-membered macrocyclic lactone ring and the nature and stereochemistry of its substituents are key determinants of their biological function. jst.go.jp

The macrocyclic lactone ring is a critical feature for the biological activity of decarestrictines. This is supported by findings for the related analogue, Decarestrictine D, where its seco-acid (the ring-opened form) was found to be inactive as an HMG-CoA reductase inhibitor. oup.com This indicates that the cyclic structure of the lactone is essential for binding to the target enzyme and eliciting an inhibitory effect. The formation of this 10-membered ring is an energetically challenging process, and enzymes like the thioesterase DcsB from the decarestrictine biosynthetic pathway are responsible for this crucial cyclization. nih.gov The rigidity and conformation conferred by the macrocycle are likely vital for orienting the key functional groups for interaction with the enzyme's active site.

The decarestrictines possess multiple chiral centers, and their specific three-dimensional arrangement (stereochemistry) is crucial for their biological activity. The different members of the decarestrictine family (A, B, C, D, etc.) arise from variations in the oxygenation pattern and stereochemistry at positions C-3 to C-7 of the lactone ring. jst.go.jp For example, the absolute stereochemistry of Decarestrictine C1 has been confirmed as (4S, 5S, 6E, 8S, 10R). vulcanchem.com While specific studies on how altering the stereochemistry of this compound affects its activity are not available, the distinct biological profiles of the various decarestrictine analogues underscore the importance of their unique stereochemical configurations.

While extensive derivatization studies specifically on this compound for SAR exploration have not been reported, some work has been done on related decarestrictines. For example, Decarestrictine B and D have been glycosylated to create hybrid molecules. sci-hub.se This involves attaching sugar moieties to the decarestrictine core. This approach, which combines structural features from different classes of natural products, aims to generate novel compounds with potentially new or enhanced biological activities, such as DNA-binding properties. sci-hub.se Such derivatization strategies are valuable for exploring the SAR of the decarestrictine scaffold and expanding its therapeutic potential. sci-hub.se

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. longdom.org A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as Decarestrictine A) when bound to another (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. fmhr.org

While the decarestrictine family of compounds are recognized as inhibitors of cholesterol biosynthesis, the precise molecular mechanism and direct protein targets are not yet fully elucidated for all members. nih.gov Molecular docking simulations are instrumental in hypothesizing these interactions. The process involves preparing a 3D structure of the ligand and the potential target protein, allowing a docking algorithm to explore various binding poses, and then using a scoring function to rank the most likely interactions based on binding affinity. mdpi.comscifiniti.com Although specific docking studies for this compound are not prominent in the literature, this methodology remains a primary avenue for future research to identify its direct biological counterpart.

Table 1: Key Aspects of Molecular Docking for Target Interaction Studies

ComponentDescriptionRelevance to this compound
Ligand Preparation A 3D model of this compound is generated and its energy is minimized to find a stable conformation.Essential first step for any docking simulation.
Receptor Selection A potential protein target, such as an enzyme in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase), is identified. Its 3D structure is obtained from databases like the Protein Data Bank (PDB).Crucial for hypothesis-driven research into its mechanism of action.
Docking Algorithm The software explores possible binding modes of the ligand within the active or allosteric sites of the receptor.Determines the physical plausibility and geometry of the interaction.
Scoring Function Calculates the binding affinity for each pose, estimating the strength of the interaction. Lower scores typically indicate better binding.Ranks potential targets and binding modes, prioritizing them for further experimental validation.
Post-Docking Analysis The top-ranked poses are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.Provides detailed insights into the specific amino acid residues that may be critical for this compound's biological activity.

Conformational Analysis and Dynamics

This compound, as a 10-membered lactone, possesses significant conformational flexibility, a characteristic feature of medium-sized ring structures. oup.com Understanding the range of shapes (conformations) a molecule can adopt and the dynamics of its movement is critical for explaining its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their associated energies. drugdesign.org

Computational chemistry has proven to be a potent tool for navigating the complexities of these flexible molecules, often leading to the correction of initially proposed structures. oup.com For instance, computational studies on the related compounds Decarestrictine C1 and C2 predicted the existence of at least two stable conformations, one with and one without an intramolecular hydrogen bond. researchgate.netncl.res.in This was determined by comparing experimental Nuclear Magnetic Resonance (NMR) data with calculated values for different potential structures. researchgate.netncl.res.in

Molecular dynamics (MD) simulations offer a deeper understanding by modeling the physical movements of atoms and molecules over time. nih.govwikipedia.org An MD simulation can reveal how this compound might change its shape upon approaching a target receptor, providing a dynamic view that complements the static picture from docking. nih.gov

Table 2: Findings from Conformational Analysis of Decarestrictine Analogs

Decarestrictine AnalogComputational MethodKey Findings
Decarestrictine C1 Comparison of NMR data with computational studiesPrediction of two conformational isomers (with and without hydrogen bonding). researchgate.netncl.res.in
Decarestrictine H Synthesis and NMR data comparison of diastereomersThe relative configuration was determined by comparing NMR data of synthetic isomers with the natural product. oup.com
General Medium-Sized Lactones DFT-NMR studiesThis method is crucial for assigning stereochemistry in conformationally flexible molecules where traditional analysis is challenging. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.netnih.gov By transforming chemical structures into numerical descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. fmhr.orgcomputabio.com

A QSAR model is expressed as a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Descriptors) slideshare.net

No specific QSAR models have been published for this compound itself. However, QSAR studies have been conducted on broad classes of HMG-CoA reductase inhibitors, the enzyme family targeted by statin drugs, which, like decarestrictines, are cholesterol-lowering agents. researchgate.net Such studies identify key molecular features (pharmacophores) that are essential for inhibitory activity. These features often relate to a molecule's electronic properties, hydrophobicity, and steric shape. slideshare.net A QSAR study on the decarestrictine family could reveal which structural modifications enhance or diminish their inhibitory potency.

Table 3: Components of a QSAR Model

ComponentDescriptionExample Descriptors
Training Set A dataset of molecules with known structures and experimentally measured biological activities.A series of decarestrictine analogs with measured IC₅₀ values for cholesterol biosynthesis inhibition.
Molecular Descriptors Numerical values that describe the physicochemical, electronic, or steric properties of the molecules.LogP (lipophilicity), molecular weight, dipole moment, topological polar surface area (TPSA). slideshare.net
Statistical Method An algorithm (e.g., Multiple Linear Regression, Partial Least Squares) used to build the mathematical model correlating descriptors with activity.Develops the equation that forms the basis of the predictive model.
Model Validation The model's predictive power is tested using internal (cross-validation) and external test sets of compounds not used in model creation.Ensures the model is robust and not overfitted to the training data.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with high accuracy. wikipedia.org Methods like Density Functional Theory (DFT) allow researchers to compute various molecular properties that govern a compound's stability, reactivity, and spectroscopic signatures. scienceopen.com

These calculations are fundamental to modern structural elucidation. For conformationally flexible molecules like decarestrictines, DFT can be used to predict NMR chemical shifts for various possible stereoisomers. oup.com By comparing the calculated spectra to the experimental data, the correct structure can be identified with a high degree of confidence. mestrelab.com Furthermore, quantum chemistry provides insights into a molecule's reactivity by calculating the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. mdpi.com

Table 4: Electronic Properties from Quantum Chemical Calculations and Their Significance

PropertyDescriptionChemical Significance
Total Energy The calculated energy of a given molecular geometry.Used to compare the relative stability of different conformers or isomers.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally implies higher chemical reactivity. mdpi.com
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in dipole-dipole interactions.
Calculated NMR Shifts Predicted chemical shifts for 1H and 13C nuclei.Crucial for structural and stereochemical assignment when compared with experimental spectra. oup.commestrelab.com

In Silico Approaches to Biosynthesis Prediction

The decarestrictines are natural products synthesized by various Penicillium species. nih.gov Isotopic labeling studies have confirmed that they are derived from a polyketide pathway. rsc.org In silico (computational) approaches are now widely used to identify the genetic blueprints for such natural products within an organism's genome.

Genome mining tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), can analyze the DNA sequence of a fungus to predict the location of Biosynthetic Gene Clusters (BGCs). mdpi.com BGCs are groups of physically linked genes that collectively encode the enzymatic machinery needed to produce a secondary metabolite. For decarestrictines, this would involve searching for a Type I Polyketide Synthase (PKS) gene cluster.

Research into the biosynthesis of Decarestrictine C1 has successfully identified a key enzyme, DcsB, a thioesterase responsible for the challenging formation of the 10-membered lactone ring. acs.org This discovery, combining bioinformatics and experimental work, showcases how in silico predictions can guide laboratory research to uncover novel enzymatic functions and understand how complex molecules are assembled in nature.

Table 5: General Workflow for In Silico Biosynthesis Prediction

StepDescriptionTools/Methods
1. Genome Sequencing The complete DNA sequence of the producing organism (e.g., a Penicillium species) is determined.Next-Generation Sequencing (NGS) technologies.
2. BGC Prediction The genome is scanned with specialized algorithms to identify potential secondary metabolite gene clusters.antiSMASH, PRISM. mdpi.com
3. Core Enzyme Identification The software identifies the core biosynthetic gene, such as a Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS).Based on conserved protein domain signatures.
4. Pathway Prediction The functions of other genes in the cluster (e.g., for tailoring steps like oxidation or reduction) are predicted, allowing for a hypothetical structure of the final product.Homology analysis to genes in known biosynthetic pathways.
5. Experimental Validation The predicted BGC is confirmed by genetically manipulating the organism (e.g., gene knockout) and analyzing the resulting changes in metabolite production.CRISPR/Cas9, heterologous expression.

Derivatization and Analogue Development for Research

Synthetic Approaches to Novel Decarestrictine Analogues

The synthesis of novel analogues of Decarestrictine has been an active field of research, with various strategies employed to create structural diversity. These approaches often focus on modifying the core lactone ring, the stereochemistry of the hydroxyl groups, and the side chain.

One of the prominent strategies for synthesizing Decarestrictine analogues is through total synthesis, which allows for the creation of a wide range of structurally diverse compounds. For instance, the total synthesis of several Decarestrictine members, including D, I, J, L, and O, has been successfully achieved. jst.go.jpjst.go.jp These synthetic routes often utilize key reactions such as ring-closing metathesis (RCM) to form the characteristic 10-membered lactone ring. jst.go.jprsc.org The RCM protocol has been instrumental in the synthesis of Decarestrictine I and its analogue, Botryolide B. rsc.org

Another approach involves starting from readily available chiral precursors, such as L-malic acid, to stereoselectively synthesize analogues like (-)-Decarestrictine D. jst.go.jp The synthesis of Decarestrictine L has been accomplished through various methods, including a concise enantioselective synthesis from tri-O-acetyl-D-glucal and a route utilizing a C2 symmetrical diepoxide chiral synthon. researchgate.net

Furthermore, convergent synthetic strategies have been employed, where different fragments of the molecule are synthesized separately and then combined. This was demonstrated in the enantioselective synthesis of (+)-(2R,3S,6R)-Decarestrictine L from commercially available (S)-malic acid and (R)-isobutyl lactate. researchgate.net The development of these synthetic methodologies has not only provided access to various Decarestrictine analogues but has also enabled the synthesis of related natural products like Seimatopolide A and Achaetolide. jst.go.jpjst.go.jp

Analogue Key Synthetic Strategy Precursor(s) Reference(s)
Decarestrictine DStereoselective total synthesisL-malic acid jst.go.jp
Decarestrictine IRing-Closing Metathesis (RCM)Not specified rsc.org
Decarestrictine JEnantioselective synthesis, Ring-Closing Metathesis (RCM)Not specified jst.go.jpjst.go.jp
Decarestrictine LEnantioselective synthesis, Intramolecular 1,4-conjugate addition(S)-malic acid, (R)-isobutyl lactate, C2 symmetrical diepoxide researchgate.net
Decarestrictine OStereoselective total synthesis, Ring-Closing Metathesis (RCM)Not specified jst.go.jpjst.go.jp
Botryolide BRing-Closing Metathesis (RCM)Not specified rsc.org

Chemical Modifications for Probing Biological Activity

Studies on Decarestrictine analogues have provided insights into the importance of specific structural elements. For example, the biological activity of these compounds is often linked to the stereochemistry of the hydroxyl groups and the conformation of the ten-membered lactone ring. Modifications at these positions can significantly impact the inhibitory activity against target enzymes like HMG-CoA reductase.

The synthesis of various derivatives allows for a systematic investigation of how changes in the molecule's structure affect its biological profile. nih.gov This can include creating a series of analogues with modifications at different positions and then evaluating their activity in biological assays. Such studies are essential for identifying the pharmacophore—the essential structural features required for biological activity.

Modification Strategy Purpose Potential Impact on Biological Activity Reference(s)
Alteration of hydroxyl group stereochemistryTo determine the optimal stereoconfiguration for target binding.Can lead to enhanced or diminished activity. mdpi.com
Modification of the lactone ringTo investigate the role of the macrolide core in activity.Changes in ring size or conformation can affect binding affinity. japsonline.com
Introduction of new functional groupsTo explore new interactions with the biological target.May improve potency, selectivity, or pharmacokinetic properties. nih.gov
Synthesis of truncated or simplified analoguesTo identify the minimal structural requirements for activity.Can lead to the development of simpler, more synthetically accessible compounds. rsc.org

Chemoenzymatic Synthesis of Decarestrictine Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like Decarestrictine derivatives. This approach is particularly valuable for establishing stereocenters with high enantiomeric excess, a crucial aspect for biologically active compounds. uniovi.es

A notable example is the chemoenzymatic synthesis of (+)-Decarestrictine L. acs.orgmdpi.com This strategy has utilized lipase-catalyzed reactions to achieve kinetic resolution of key intermediates. For instance, lipase (B570770) PS "Amano" and Novozym 435 have been employed for the acetylation of alcohol intermediates, separating diastereomers with high enantiomeric purity. acs.org These enzymatic steps are critical for setting the correct stereochemistry at specific positions in the molecule.

The synthesis of all four stereoisomers of hept-6-ene-2,5-diol derivatives, which are common structural motifs in several natural products including Decarestrictine L, has been achieved using lipase-catalyzed acylation reactions as the key steps. acs.org This highlights the power of biocatalysis in generating a library of stereochemically diverse building blocks for the synthesis of various target molecules.

The use of enzymes like carbonyl reductases has also been explored for the asymmetric reduction of ketones to produce chiral alcohols, which are versatile intermediates in the synthesis of compounds like (+)-Decarestrictine L. researchgate.net These chemoenzymatic methods offer a green and efficient alternative to purely chemical synthetic routes, often proceeding under mild conditions with high selectivity. uniovi.es

Enzyme Reaction Type Intermediate/Product Application in Decarestrictine Synthesis Reference(s)
Lipase PS "Amano"Acetylation(3R,6S)-13 and (3S,6S)-14 analoguesSynthesis of Decarestrictine L analogues acs.org
Novozym 435Acetylation(3R,6R)-13, (3S,6R)-14, (3R,6S)-17, (3S,6S)-18Synthesis of Decarestrictine L acs.org
Carbonyl reductase (AcCR)Asymmetric reductionEnantiopure alcoholsIntermediate for (+)-Decarestrictine L synthesis researchgate.net

Future Research Directions and Perspectives

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of the decarestrictine core is an area ripe for further investigation. While the thioesterase enzyme DcsB has been identified as a key player in the formation of the 10-membered lactone ring in Decarestrictine C1, the complete enzymatic cascade for Decarestrictine A and its other analogues is not fully understood. nih.gov Future research should focus on identifying and characterizing the remaining enzymes in the biosynthetic pathway. This includes the polyketide synthase (PKS) responsible for assembling the polyketide chain, as well as the tailoring enzymes like reductases, and other oxidoreductases that introduce specific functional groups at various positions of the decarestrictine scaffold. nih.govthieme-connect.de

A collective biosynthetic approach, where a unified set of enzymes could generate multiple related scaffolds, is a concept gaining traction in natural product synthesis. biorxiv.org Investigating whether a similar logic applies to the diverse family of decarestrictines could provide a more sustainable alternative to chemical synthesis for producing these compounds. biorxiv.org The identification of all intermediates and enzymes will not only provide a complete picture of how these molecules are assembled in nature but also offer valuable biocatalysts for chemoenzymatic synthesis. nih.gov

Discovery of Additional Decarestrictine Analogues from Natural Sources

The discovery of numerous decarestrictine analogues, such as decarestrictines B through M, P, and the botryolides, from various Penicillium and Botryotrichum species highlights the structural diversity within this family. jst.go.jpfigshare.comacs.orgx-mol.net These discoveries suggest that a vast, unexplored chemical space of decarestrictine-like compounds likely exists in nature. Future research should involve a more extensive screening of fungal species, including those from unique and underexplored environments, to isolate novel analogues. acs.org

Advanced analytical techniques, such as high-resolution mass spectrometry and 2D NMR, will be crucial in the structure elucidation of these new compounds. acs.org The isolation of new analogues with varied substitution patterns and stereochemistry will be invaluable for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with enhanced or novel biological activities. acs.orgx-mol.net

Advanced Synthetic Methodologies for Efficient Production

While several total syntheses of decarestrictine analogues have been reported, including those for decarestrictines D, I, L, and O, the development of more efficient and scalable synthetic routes remains a key objective. synarchive.comresearchgate.netrsc.orgmarquette.edu Future efforts should focus on creating more convergent and stereoselective synthetic strategies. Methodologies like ring-closing metathesis (RCM) and the Yamaguchi esterification have been successfully employed and could be further optimized. rsc.org

The exploration of chemoenzymatic and biocatalytic approaches presents a promising frontier. The use of enzymes, such as the identified thioesterase DcsB, could overcome the challenges associated with the stereoselective construction of the 10-membered lactone core. nih.gov The development of these advanced methodologies will not only facilitate the production of this compound and its known analogues in larger quantities for biological testing but also enable the synthesis of designed analogues with modified properties. Modern macrolactonization techniques could also be applied to improve the efficiency of the cyclization step. snnu.edu.cn

Deeper Characterization of Undiscovered Molecular Targets and Mechanisms of Action

The inhibitory effect of decarestrictines on cholesterol biosynthesis is a known biological activity. thieme-connect.demarquette.edu However, the precise molecular targets and the detailed mechanisms of action are not fully elucidated for all members of the family. Future research should aim to identify the specific enzymes in the cholesterol biosynthesis pathway that are inhibited by this compound and its analogues.

Furthermore, it is plausible that these compounds possess other, yet undiscovered, biological activities and molecular targets. Comprehensive biological screening of the expanded library of natural and synthetic decarestrictine analogues against a wide range of cellular targets and disease models could reveal novel therapeutic applications. researchgate.net Understanding the molecular basis of their activity is critical for their development as potential therapeutic agents.

Application of Chemoinformatics and Machine Learning in Decarestrictine Research

The fields of chemoinformatics and machine learning offer powerful tools to accelerate research on decarestrictines. numberanalytics.commdpi.comresearchgate.netnih.gov These computational approaches can be employed to analyze the existing structure-activity relationship data to build predictive models. Such models could guide the design of new analogues with improved potency and selectivity. nih.gov

Machine learning algorithms can be trained on the chemical features of known decarestrictines to predict the properties of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govneovarsity.org Furthermore, chemoinformatics tools can be used to screen large virtual libraries of compounds to identify potential new decarestrictine-like scaffolds or to predict potential biological targets for these molecules, a process known as target fishing or target prediction.

Q & A

Q. What computational tools are used to predict this compound bioactivity and target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like polyketide synthases. QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent patterns with observed bioactivity. Metabolomic networks map biosynthetic gene clusters to potential biological targets, guiding in vitro assays .

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